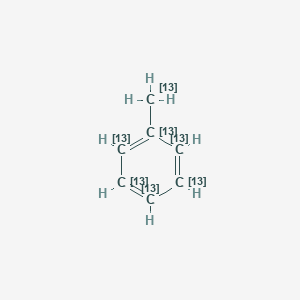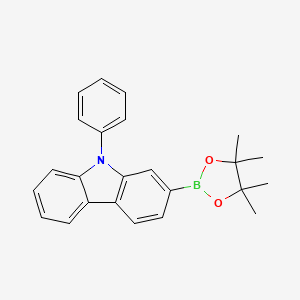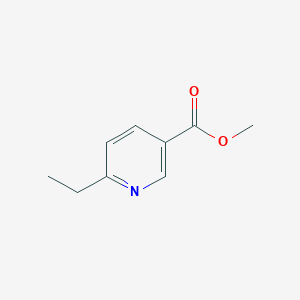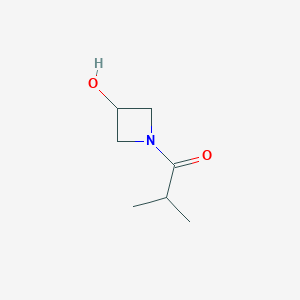
Methylbenzene-13C7
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbenzene-13C7 can be synthesized through several methods, including the catalytic hydrogenation of benzene-13C6 followed by methylation. Another common method involves the direct methylation of benzene-13C6 using methyl iodide in the presence of a strong base .
Industrial Production Methods
Industrial production of this compound typically involves the use of isotopically labeled precursors. The process requires stringent conditions to ensure the purity and isotopic enrichment of the final product. The production often involves multiple steps, including the purification of intermediates and final product through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methylbenzene-13C7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzoic acid using potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation of this compound can yield methylcyclohexane.
Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a nickel catalyst.
Major Products
Oxidation: Benzoic acid.
Reduction: Methylcyclohexane.
Substitution: Nitrotoluene, sulfonated toluene, chlorotoluene, or bromotoluene.
Scientific Research Applications
Methylbenzene-13C7 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. Some applications include:
Mechanism of Action
The mechanism of action of Methylbenzene-13C7 in chemical reactions involves the same fundamental principles as its non-labeled counterpart, toluene. The isotopic labeling does not significantly alter the chemical reactivity but allows for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables detailed studies of reaction pathways and intermediates .
Comparison with Similar Compounds
Similar Compounds
Benzene-13C6: Another isotopically labeled compound used for similar purposes in tracking and studying reaction mechanisms.
Methoxybenzene-13C6: Used in studies involving aromatic ethers and their reactivity.
Ethylbenzene-13C6: Employed in research on alkylbenzene derivatives and their chemical behavior.
Uniqueness
Methylbenzene-13C7 is unique due to its specific labeling of all seven carbon atoms in the benzene ring, making it particularly useful in studies where precise tracking of carbon atoms is required. This level of isotopic enrichment provides a higher degree of accuracy in research applications compared to partially labeled compounds .
Properties
IUPAC Name |
(113C)methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-BNUYUSEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746144 | |
| Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.087 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-36-4 | |
| Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)





![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)




![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)
